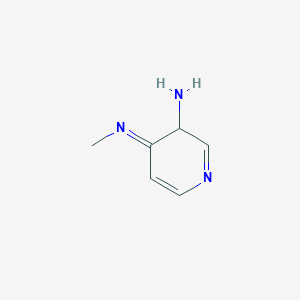
4-methylimino-3H-pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methylimino-3H-pyridin-3-amine is a heterocyclic compound that features a pyridine ring with a methylimino group at the 4-position and an amino group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylimino-3H-pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 4-methylpyridine with an appropriate amine under controlled conditions. For example, the reaction of 4-methylpyridine with methylamine in the presence of a catalyst such as 4,4′-trimethylenedipiperidine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-methylimino-3H-pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 4-methylamino-3H-pyridin-3-amine.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-methylimino-3H-pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 4-methylimino-3H-pyridin-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure but differ in the presence of a pyrazole ring.
Isothiazolo[4,5-b]pyridines: These compounds have a similar pyridine core but include an isothiazole ring.
Uniqueness
4-methylimino-3H-pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylimino group at the 4-position and amino group at the 3-position make it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Eigenschaften
Molekularformel |
C6H9N3 |
|---|---|
Molekulargewicht |
123.16 g/mol |
IUPAC-Name |
4-methylimino-3H-pyridin-3-amine |
InChI |
InChI=1S/C6H9N3/c1-8-6-2-3-9-4-5(6)7/h2-5H,7H2,1H3 |
InChI-Schlüssel |
MPTAIRGCXYLPMR-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C1C=CN=CC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12357327.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate](/img/structure/B12357328.png)
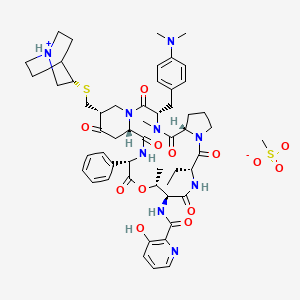
![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B12357342.png)

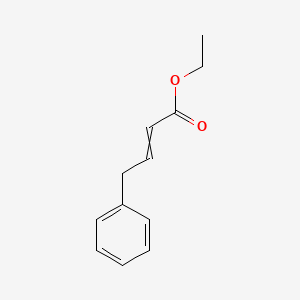
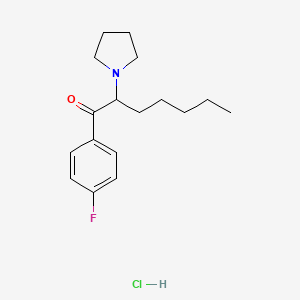
![1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide](/img/structure/B12357359.png)
![9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate](/img/structure/B12357361.png)


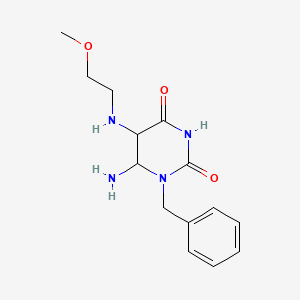

![Pyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B12357389.png)
